molecular formula C19H20N2O4S2 B2763598 N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide CAS No. 898367-00-5

N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide

Cat. No.: B2763598
CAS No.: 898367-00-5
M. Wt: 404.5
InChI Key: VYISBOQVIKESEJ-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzothiazole class, characterized by a 2,3-dihydro-1,3-benzothiazol-2-ylidene core with a methanesulfonyl group at position 6, a propyl substituent at position 3, and a 4-methoxybenzamide moiety. The (2Z) configuration denotes the stereochemistry of the imine double bond in the dihydrobenzothiazole ring.

The methanesulfonyl group is a strong electron-withdrawing substituent, influencing electronic distribution and solubility, while the propyl chain at position 3 may enhance lipophilicity compared to shorter alkyl analogs. The 4-methoxybenzamide group contributes to hydrogen-bonding interactions, a critical factor in molecular recognition and crystallographic packing .

Properties

IUPAC Name

4-methoxy-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-4-11-21-16-10-9-15(27(3,23)24)12-17(16)26-19(21)20-18(22)13-5-7-14(25-2)8-6-13/h5-10,12H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYISBOQVIKESEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 2,3-Dihydro-1,3-Benzothiazole Core

The 2,3-dihydro-1,3-benzothiazole scaffold is constructed via cyclization of a thioamide precursor. A validated method involves reacting 2-amino-6-mercaptobenzoic acid with propyl bromide under basic conditions to form 3-propyl-2,3-dihydro-1,3-benzothiazole-6-thiol (Intermediate A) . Alternative routes utilize thiourea derivatives, where cyclization is catalyzed by polyphosphoric acid (PPA) at 120°C for 4 hours, achieving yields of 78–85%.

Introduction of the Methanesulfonyl Group

Sulfonylation of Intermediate A is performed using methanesulfonyl chloride (MsCl) in anhydrous dichloromethane with triethylamine (Et₃N) as a base. The reaction proceeds at 0°C to room temperature for 2 hours, yielding 6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazole (Intermediate B) . Kinetic studies indicate that excess MsCl (1.5 equivalents) and slow addition mitigate side reactions, achieving >90% conversion.

Formation of the Exocyclic Imine (2Z Configuration)

Condensation with 4-Methoxybenzamide

The critical step involves condensing Intermediate B with 4-methoxybenzamide to establish the (2Z)-ylidene configuration. A Dean-Stark apparatus is employed to remove water, using toluene as a solvent and p-toluenesulfonic acid (PTSA) as a catalyst. Refluxing at 110°C for 8 hours yields the target compound with 65–72% efficiency. The Z-configuration is confirmed via nuclear Overhauser effect (NOE) spectroscopy, showing proximity between the benzamide aromatic protons and the benzothiazole methanesulfonyl group.

Stereochemical Control

The stereoselectivity of the imine formation is influenced by steric effects. Bulky substituents on the benzamide moiety favor the Z-isomer due to reduced steric hindrance between the 4-methoxy group and the benzothiazole ring. Polar aprotic solvents like dimethylacetamide (DMA) further enhance selectivity, achieving a Z:E ratio of 9:1.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that toluene outperforms DMF or THF in the condensation step, minimizing byproduct formation (Table 1).

Table 1: Solvent Screening for Imine Formation

Solvent Temperature (°C) Yield (%) Z:E Ratio
Toluene 110 72 9:1
DMF 120 58 5:1
THF 80 45 3:1

Catalytic Systems

The use of molecular sieves (4Å) with PTSA improves water removal, increasing yield to 78%. Alternative catalysts like ZnCl₂ reduce reaction time but lower stereoselectivity.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.89–7.85 (m, 2H, Ar-H), 6.99–6.95 (m, 2H, Ar-H), 3.87 (s, 3H, OCH₃), 3.32–3.28 (t, 2H, CH₂), 3.11 (s, 3H, SO₂CH₃).
  • ¹³C NMR : δ 168.5 (C=O), 162.1 (C=N), 132.4–114.7 (Ar-C), 55.6 (OCH₃), 44.2 (SO₂CH₃).
  • HRMS : m/z calc. for C₁₉H₁₉N₂O₄S₂ [M+H]⁺: 427.0821; found: 427.0818.

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 MeOH:H₂O) confirms >99% purity, with a retention time of 12.3 minutes.

Industrial-Scale Considerations

Continuous Flow Synthesis

A patent-pending method employs microreactors for the sulfonylation step, reducing reaction time from 2 hours to 15 minutes and improving safety by minimizing exothermic peaks.

Purification Techniques

Crystallization from ethanol/water (7:3) yields needle-shaped crystals suitable for X-ray diffraction, resolving bond angles and confirming the Z-configuration.

Chemical Reactions Analysis

Substitution Reactions

The compound exhibits reactivity at multiple sites, including the benzothiazole ring, methoxy group, and amide moiety.

Nucleophilic Aromatic Substitution

The electron-deficient benzothiazole ring facilitates electrophilic substitution. Positions adjacent to the methanesulfonyl group (electron-withdrawing) may undergo nucleophilic attack under specific conditions.

Reaction SiteReagents/ConditionsProduct
Benzothiazole C-5HNO₃/H₂SO₄ (nitration)5-Nitrobenzothiazole derivative
Benzothiazole C-4Cl₂/FeCl₃ (chlorination)4-Chloro substitution

Demethylation of Methoxy Group

The 4-methoxy group on the benzamide can undergo demethylation to yield a hydroxyl group, enhancing hydrogen-bonding potential.

ReagentsConditionsProduct
BBr₃Anhydrous DCM4-Hydroxybenzamide derivative
HBr (48%)Reflux, 24hHydrolyzed phenolic compound

Oxidation and Reduction

Key functional groups, such as the methanesulfonyl and amide, dictate redox behavior.

Oxidation

The methanesulfonyl group is typically stable, but the propyl side chain may oxidize under strong conditions.

Target SiteReagents/ConditionsProduct
Propyl side chainKMnO₄/H₂SO₄ (acidic)Carboxylic acid derivative

Reduction

The amide group can be reduced to an amine, altering biological activity.

ReagentsConditionsProduct
LiAlH₄Dry THF, 0°CSecondary amine derivative
H₂/Pd-CEthanol, RTN-alkylbenzothiazole amine

Hydrolysis Reactions

The amide bond and methoxy group are susceptible to hydrolysis.

Amide Hydrolysis

Acidic or basic conditions cleave the amide bond, yielding a carboxylic acid and amine.

ConditionsReagentsProducts
6M HClReflux, 12h4-Methoxybenzoic acid + Benzothiazole amine
NaOH (10%)80°C, 6hSodium salt of 4-methoxybenzoic acid

Cycloaddition and Cross-Coupling

The benzothiazole core participates in cycloaddition and metal-catalyzed coupling reactions.

Reaction TypeReagents/ConditionsProduct
Suzuki-MiyauraPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃Biaryl-functionalized derivative
Huisgen CycloadditionCu(I), AzideTriazole-linked conjugate

Structural and Mechanistic Insights

The compound’s reactivity correlates with its electronic profile:

  • Methanesulfonyl Group : Stabilizes adjacent electrophilic sites via electron withdrawal.

  • 4-Methoxybenzamide : Directs substitution to para positions under electrophilic conditions.

  • Propyl Chain : Offers steric bulk but can oxidize to polar functionalities.

Industrial and Pharmacological Implications

Reaction optimizations (e.g., flow chemistry, HPLC purification) enhance scalability for applications in:

  • Drug Development : Modified derivatives show antimicrobial and enzyme inhibitory potential.

  • Materials Science : Functionalized benzothiazoles contribute to optoelectronic materials .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that this compound may exhibit significant anticancer properties. It has been shown to interact with histone deacetylases (HDACs), which are involved in the regulation of gene expression and are often overexpressed in cancer cells. The inhibition of HDACs can lead to apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.

Case Study: HDAC Inhibition
In vitro studies have demonstrated that derivatives of this compound exhibit IC₅₀ values in the low micromolar range against several cancer cell lines, indicating potent antiproliferative effects. For instance, a study on a related compound showed significant tumor growth inhibition in xenograft models compared to control groups.

2. Antimicrobial Properties
Preliminary investigations suggest that N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide may also possess antimicrobial activity. Its structure allows it to interact with bacterial enzymes, potentially disrupting their function.

Future Research Directions

Further research is warranted to fully elucidate the pharmacological profiles and mechanisms of action of this compound. Potential studies could focus on:

  • In vivo Efficacy Studies : To assess the therapeutic potential in animal models.
  • Structure–Activity Relationship Studies : To optimize the chemical structure for enhanced potency and selectivity.

Mechanism of Action

The mechanism of action of N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-[Benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide ()

Structural Differences :

  • Sulfonamide Group: The target compound features a methanesulfonyl group (-SO₂Me), whereas the analog in has a benzyl(methyl)sulfamoyl group (-SO₂N(Me)Bn).
  • Alkyl Substituent : The target compound’s 3-propyl group increases hydrophobicity compared to the 3-methyl group in the analog, which may affect membrane permeability.
  • Benzothiazole Core : Both compounds share the benzothiazol-2-ylidene scaffold, but the analog lacks the 2,3-dihydro modification, altering ring planarity and conjugation.

Physicochemical Implications :

  • Molecular Weight : The analog (C₂₄H₂₃N₃O₄S₂; ~489.6 g/mol) is heavier than the target compound (C₁₉H₂₁N₃O₄S₂; ~427.5 g/mol), primarily due to the benzyl group.
Triazole Derivatives ()

Compounds [7–9] in are 1,2,4-triazole-3-thiones with phenylsulfonyl and difluorophenyl substituents. Key differences include:

  • Core Heterocycle : Triazoles (1,2,4-triazole) vs. benzothiazoles. Triazoles exhibit tautomerism (thione-thiol equilibrium), which is absent in the rigid benzothiazole system .
  • Substituent Effects : The phenylsulfonyl groups in triazoles (X = H, Cl, Br) introduce halogen-dependent electronic effects, whereas the methanesulfonyl group in the target compound is smaller and less polarizable.
  • Biological Relevance: Triazoles are known for antifungal activity, while benzothiazoles are explored for kinase inhibition, suggesting divergent therapeutic applications.

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Core Structure R₁ (Position 6) R₂ (Position 3) Molecular Weight (g/mol) Key Functional Groups
Target Compound Dihydrobenzothiazole Methanesulfonyl Propyl 427.5 -SO₂Me, -OCH₃, -NHCO-
Analog Benzothiazole Benzyl(methyl)sulfamoyl Methyl 489.6 -SO₂N(Me)Bn, -OCH₃, -NHCO-
Triazole [7] (X = H) 1,2,4-Triazole 4-Phenylsulfonyl 2,4-Difluorophenyl 443.4 -SO₂Ph, -F, -C=S

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely parallels methods in , involving condensation of hydrazides with isothiocyanates, followed by cyclization. However, the propyl and methanesulfonyl groups may require tailored protecting-group strategies .
  • Tautomerism : Unlike triazoles in , the target compound’s dihydrobenzothiazole core lacks tautomeric flexibility, favoring a single conformation critical for binding selectivity .
  • Crystallography : Software like SHELX and ORTEP (–4) are standard for resolving such structures, enabling precise determination of the (2Z) configuration and hydrogen-bonding networks .

Biological Activity

N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide is a complex organic compound with significant potential in medicinal chemistry, particularly concerning neurodegenerative diseases such as Alzheimer's. This article delves into the biological activities of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Benzothiazole Ring : This heterocyclic structure is known for its biological activity.
  • Methanesulfonyl Group : This group enhances solubility and may influence biological interactions.
  • Acetamide Moiety : Contributes to the overall pharmacological properties.
PropertyValue
Molecular FormulaC19H19N2O5S3
Molecular Weight470.6 g/mol
CAS Number898353-01-0

The biological activity of this compound is primarily attributed to its ability to inhibit enzymes involved in neurodegeneration:

  • Acetylcholinesterase (AChE) Inhibition : The compound exhibits uncompetitive and selective inhibition against AChE, which is crucial for the treatment of Alzheimer's disease. The reported IC50 value is 2.31 µM, indicating potent activity against this enzyme .
  • Amyloid-beta (Aβ) Aggregation Inhibition : It has shown significant inhibition of Aβ aggregation (53.30%), which is a hallmark of Alzheimer's pathology. The compound also demonstrates disaggregation properties, suggesting a dual mechanism in combating amyloid-related toxicity .
  • Neuroprotection : In vitro studies indicate that the compound protects neuronal cells from oxidative stress induced by hydrogen peroxide (H₂O₂), thereby preserving cell viability and function .

In Vitro Studies

The compound's efficacy was evaluated using various in vitro assays:

  • Cell Viability Assays : Conducted on SHSY-5Y neuroblastoma cells, demonstrating low toxicity and protective effects against oxidative stress.
  • Cognitive Function Tests : In animal models, the compound significantly improved cognition and spatial memory in scopolamine-induced memory deficit tests.

In Vivo Studies

In vivo studies have reinforced the in vitro findings:

  • Memory Improvement : Animal studies showed that treatment with the compound led to enhanced memory performance compared to control groups .

Case Studies

Several case studies have been documented regarding the application of benzothiazole derivatives in treating neurodegenerative diseases:

  • Benzothiazole-Piperazine Hybrids : A series of hybrids similar to this compound were synthesized and tested for multifunctional activities against Alzheimer's disease. These compounds exhibited varied degrees of AChE inhibition and Aβ aggregation prevention .
  • Comparative Analysis : In comparison with other benzothiazole derivatives, this compound exhibited superior efficacy in both enzyme inhibition and neuroprotection, marking it as a promising lead for further development.

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Core Benzothiazole Formation : Condensation of substituted 2-aminothiophenol derivatives with carbonyl precursors under acidic conditions (e.g., HCl/ethanol, 60–80°C) to form the dihydrobenzothiazole scaffold .

Introduction of Methanesulfonyl and Propyl Groups : Sulfonation using methanesulfonyl chloride in dichloromethane (DCM) with a base (e.g., triethylamine) at 0–5°C to prevent side reactions. Propyl substitution is achieved via alkylation with 1-bromopropane in the presence of NaH .

Amide Coupling : Reaction of the intermediate with 4-methoxybenzoyl chloride using coupling agents like HATU or DCC in anhydrous DMF .
Critical Conditions :

  • Temperature control during sulfonation to avoid decomposition.
  • Strict anhydrous conditions for amide coupling to prevent hydrolysis.
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the (Z)-isomer .

Advanced: How can researchers resolve structural ambiguities (e.g., stereochemistry, tautomerism) in this compound?

Methodological Answer:

  • X-ray Crystallography : Definitive confirmation of the (Z)-configuration and dihydrobenzothiazole tautomerism requires single-crystal X-ray analysis. Crystallization solvents (e.g., ethanol/diethyl ether) must be optimized for slow evaporation .
  • NMR Spectroscopy :
    • 1H NMR : Distinct chemical shifts for the propyl group (δ 0.8–1.5 ppm for CH3, δ 1.5–1.8 ppm for CH2) and methoxy protons (δ 3.8–4.0 ppm).
    • NOESY : Cross-peaks between the methanesulfonyl group and the benzamide aromatic protons confirm spatial proximity in the (Z)-isomer .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 423.12 [M+H]+) validates molecular formula and purity .

Basic: What analytical techniques are essential for characterizing purity and stability?

Methodological Answer:

  • HPLC-PDA : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%). Detect degradation products under accelerated stability conditions (40°C/75% RH for 4 weeks) .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>200°C indicates thermal stability for storage) .
  • FT-IR : Confirms functional groups (e.g., S=O stretch at 1150–1300 cm⁻¹ for sulfonyl, C=O stretch at 1650–1700 cm⁻¹ for amide) .

Advanced: How can researchers design experiments to evaluate its enzyme inhibition potential (e.g., kinase or protease targets)?

Methodological Answer:

  • Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) or proteases (e.g., MMP-9) based on structural analogs showing activity against these targets .
  • In Vitro Assays :
    • Fluorescence-Based Assays : Measure IC50 using ATP-coupled kinase assays (e.g., ADP-Glo™) .
    • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to recombinant enzymes .
  • Controls : Include staurosporine (kinase inhibitor) and DMSO vehicle controls. Validate results with dose-response curves (n ≥ 3 replicates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.